molecular formula C9H14BrCl2N3 B2987886 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 2126161-96-2

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B2987886
CAS No.: 2126161-96-2
M. Wt: 315.04
InChI Key: KJHYVKVNFUARNE-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride ( 2126161-96-2) is an organic compound of interest in medicinal chemistry and anticancer research . With a molecular formula of C9H14BrCl2N3 and a molecular weight of 315.04 g/mol, it serves as a valuable chemical building block for the synthesis of more complex molecules . The piperidine-pyrimidine core is a privileged scaffold commonly found in FDA-approved pharmaceuticals and biologically active compounds, particularly in oncology . Heterocyclic compounds like this one are crucial in drug discovery, as they often function as inhibitors that target specific proteins, enzymes, or receptors involved in disease pathways . For instance, structurally similar small molecules based on piperidine and pyrimidine motifs are being actively investigated as potent inhibitors of epigenetic targets, such as the Embryonic Ectoderm Development (EED) protein, which is a promising strategy for cancer treatment . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new synthetic routes and develop novel therapeutic agents.

Properties

IUPAC Name

5-bromo-2-piperidin-3-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYVKVNFUARNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

    Piperidinylation: The attachment of a piperidin-3-yl group at the 2-position of the pyrimidine ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to facilitate the desired transformations. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. Piperidinylation can be carried out using piperidine and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperidin-3-yl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Piperazine Variations

Compound Name Molecular Formula Substituent Position Counterion Key Differences Similarity Score (if available) Biological Relevance
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine C₉H₁₄BrN₅ Piperazin-1-yl (4-methyl) None Piperazine ring replaces piperidine; methyl group increases lipophilicity 1.00 Enhanced blood-brain barrier penetration due to methyl group
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride C₈H₁₂BrClN₅ Piperazin-1-yl Hydrochloride Smaller ring (piperazine vs. piperidine); single HCl vs. dihydrochloride 0.98 Potential for altered solubility and receptor affinity
5-Bromo-2-(piperidin-4-yl)pyridine dihydrochloride C₁₀H₁₃BrCl₂N₃ Piperidin-4-yl (pyridine core) Dihydrochloride Pyridine vs. pyrimidine core; 4-yl vs. 3-yl substitution N/A Different electronic properties due to pyridine’s aromaticity

Key Insights :

  • Piperidine vs.
  • Substituent Position : The 3-yl position in the target compound may offer steric advantages over 4-yl derivatives (e.g., ’s 5-bromo-2-(piperidin-4-yl)pyridine), influencing target binding .

Brominated Pyridine vs. Pyrimidine Derivatives

Compound Name Core Structure Bromine Position Functional Group Molecular Weight
2-Bromo-3-methylpyridine Pyridine 2-position Methyl at 3-position 172.02 g/mol
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine Pyridine 5-position Dimethoxymethyl at 2-position 291.14 g/mol
Target Compound Pyrimidine 5-position Piperidin-3-yl at 2-position ~300 g/mol (estimated)

Key Insights :

  • Core Structure : Pyrimidines (6-membered ring with two nitrogen atoms) provide more hydrogen-bonding sites than pyridines (one nitrogen), enhancing interactions with biological targets like kinases .
  • Bromine Placement : Bromine at the 5-position (target compound) vs. 2-position (’s 2-bromo-3-methylpyridine) affects steric bulk and electronic distribution, altering reactivity and binding .

Counterion and Solubility Considerations

  • Dihydrochloride vs. Hydrochloride: The dihydrochloride form (target compound) likely enhances aqueous solubility compared to monohydrochloride analogs (e.g., CAS 1030022-85-5), critical for in vivo bioavailability .
  • Ethylamine Derivatives : Compounds like 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride (, C₇H₁₀BrCl₂N₂) replace the piperidine ring with a shorter ethylamine chain, reducing conformational flexibility but improving synthetic accessibility .

Biological Activity

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_{9}H12_{12}BrN3_{3}
  • Molecular Weight : 246.12 g/mol
  • CAS Number : 1226459-36-4

The compound features a pyrimidine ring substituted with a bromine atom and a piperidine moiety, which is known for contributing to the biological activity of various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. It is believed to act as an inhibitor of certain enzymes and receptors, thereby modulating cellular processes such as proliferation, migration, and apoptosis.

Anticancer Activity

Recent studies have demonstrated that 5-Bromo-2-(piperidin-3-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • In Vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A431 (epidermoid carcinoma). The IC50_{50} values ranged from 1.5 to 10 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50_{50} = 17.02 μM) .
Cell LineIC50_{50} (μM)Comparison DrugIC50_{50} (μM)
MCF-71.755-Fluorouracil17.02
A4312.0Doxorubicin15.0

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : It exhibited an MIC of 6.5 μg/mL against Escherichia coli and an MIC of 250 μg/mL against Candida albicans, showcasing its potential as an antimicrobial agent .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed that the compound significantly increased caspase activity, indicating induction of apoptosis. The levels of caspase 9 were measured at 27.13 ± 0.54 ng/mL compared to control groups .
  • Safety Profile Assessment :
    Toxicity studies conducted on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with halogenation of pyrimidine precursors. For example, 5-Bromo-2-chloropyrimidine (a common intermediate) can undergo nucleophilic substitution with piperidin-3-yl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol) to improve solubility and stability.
  • Key Variables :
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove residuals.
  • Temperature : Elevated temperatures (80–100°C) improve substitution efficiency but risk decomposition if prolonged .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 60–80%, with impurities arising from incomplete substitution or over-reaction.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Mobile phases: Acetonitrile/water (0.1% TFA) gradient .
  • NMR : Confirm structure via ¹H/¹³C NMR. Key signals:
  • Piperidine protons (δ 2.5–3.5 ppm, multiplet) .
  • Pyrimidine ring protons (δ 8.0–8.5 ppm, singlet for C5-Br substitution) .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₉H₁₂BrN₃·2HCl: ~331.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts?

  • Case Study :

  • Catalyst Comparison :
Catalyst SystemLigandYield (%)Byproducts
Pd(OAc)₂XPhos75<5%
PdCl₂(PPh₃)₂None6015%
  • Analysis : XPhos ligands reduce oxidative addition barriers for bromopyrimidines, minimizing side reactions (e.g., debromination) .
  • Recommendation : Optimize ligand-to-catalyst ratios (1:1 to 2:1) and use inert atmospheres to prevent Pd(0) aggregation.

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Stability Data :

  • pH 3–5 : Stable for >30 days (4°C) due to protonated piperidine enhancing solubility.
  • pH >7 : Rapid degradation (>20% in 7 days) via nucleophilic attack on the pyrimidine ring .
    • Stabilization Methods :
  • Buffered Solutions : Use citrate (pH 4) or acetate buffers.
  • Lyophilization : Freeze-dry hydrochloride salt to prevent hydrolysis.

Q. How can computational modeling predict reactivity in piperidine-pyrimidine derivatives?

  • Approach :

  • DFT Calculations : Model transition states for bromine substitution using Gaussian08. Key parameters:
  • Activation energy for SNAr (≈25 kcal/mol) vs. oxidative addition (≈18 kcal/mol) pathways .
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina.

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents?

  • Root Cause :

  • Salt Form : Dihydrochloride salt exhibits high solubility in water (>50 mg/mL) but poor solubility in THF or DCM. Freebase forms show inverse behavior .
    • Resolution : Specify salt form in experimental protocols and confirm via elemental analysis.

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